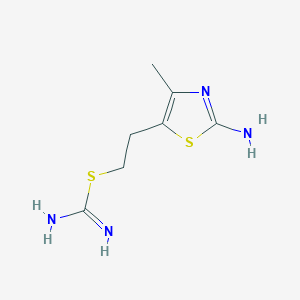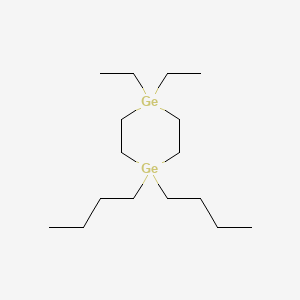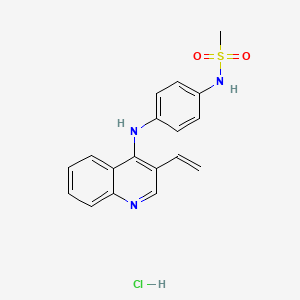
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including their use as anti-cancer agents, anti-bacterial agents, and disinfectants . The compound’s structure includes an acridine moiety, which is known for its ability to intercalate into DNA, thereby affecting various biological processes .
Preparation Methods
The synthesis of Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride typically involves the following steps:
Formation of Acridine Derivative: The acridine moiety is synthesized through a series of reactions involving the condensation of anthranilic acid with formamide, followed by cyclization and oxidation.
Attachment of Methanesulfonamide Group: The acridine derivative is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups on the acridine moiety are replaced with other groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride involves its ability to intercalate into DNA. This intercalation alters the structure of DNA, inhibiting DNA replication and transcription by reducing the association between DNA and essential enzymes such as DNA polymerase and RNA polymerase . The compound’s molecular targets include DNA and related enzymes involved in these processes .
Comparison with Similar Compounds
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride can be compared with other acridine derivatives such as:
Quinacrine: An acridine derivative with anti-malarial and anti-cancer properties.
Proflavine: An acridine derivative used as an anti-bacterial agent and disinfectant.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with DNA and related enzymes, making it a promising candidate for cancer therapy .
Properties
CAS No. |
75775-83-6 |
|---|---|
Molecular Formula |
C18H18ClN3O2S |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-[4-[(3-ethenylquinolin-4-yl)amino]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H17N3O2S.ClH/c1-3-13-12-19-17-7-5-4-6-16(17)18(13)20-14-8-10-15(11-9-14)21-24(2,22)23;/h3-12,21H,1H2,2H3,(H,19,20);1H |
InChI Key |
YURKPSFZZGFYNN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
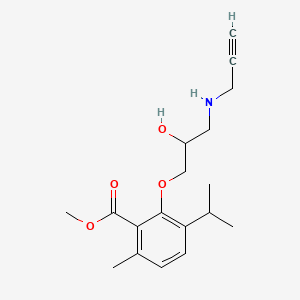
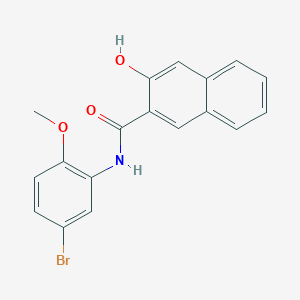
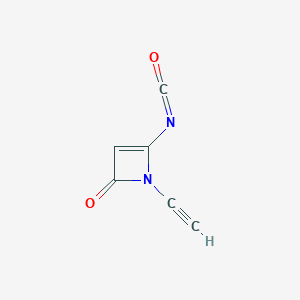

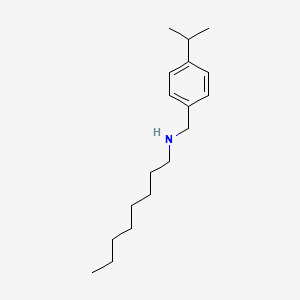
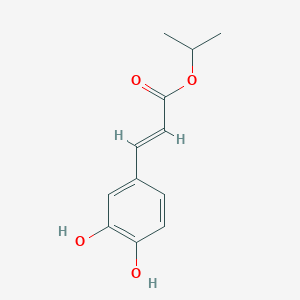
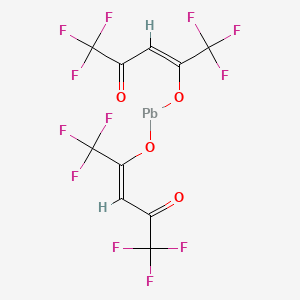

![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
